2-bromo-4-methyl-3-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methyl-3-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-3-5(10)6(8)7(4)9(11)12/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGHXWWKEPQTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 Bromo 4 Methyl 3 Nitrophenol
Retrosynthetic Analysis of 2-bromo-4-methyl-3-nitrophenol
A retrosynthetic analysis of this compound suggests several possible synthetic routes. The target molecule can be disconnected at the C-Br and C-N bonds, leading to key precursors. One logical approach involves the nitration of 2-bromo-4-methylphenol (B149215) or the bromination of 4-methyl-3-nitrophenol (B15662). The directing effects of the hydroxyl, methyl, bromo, and nitro groups on the aromatic ring are crucial considerations in planning the forward synthesis to achieve the desired substitution pattern. For instance, the hydroxyl and methyl groups are ortho-, para-directing, while the nitro group is meta-directing. quora.com This analysis guides the selection of starting materials and the sequence of functional group introductions.
Synthesis of Precursor Compounds and Functionalization Strategies
The synthesis of the necessary precursors, 2-bromo-4-methylphenol and 4-methyl-3-nitrophenol, is a critical step.
Synthesis of 2-bromo-4-methylphenol: This precursor can be synthesized by the bromination of 4-methylphenol (p-cresol). Various methods have been developed to achieve high selectivity for the ortho-bromination product. One approach involves the bromination of p-cresol (B1678582) in the absence of light using a solvent and a brominating agent at a controlled temperature range of 20°C to 40°C. quickcompany.in Another method utilizes a continuous bromination process of p-cresol in solvents like methylene (B1212753) dichloride, chloroform (B151607), or ethylene (B1197577) dichloride, which can improve selectivity and yield. google.com An oxidative bromination in a liquid-liquid two-phase system using HBr and H₂O₂ has also been reported to give a high yield and selectivity of 2-bromo-4-methylphenol. acs.org
Synthesis of 4-methyl-3-nitrophenol: This precursor can be prepared through the nitration of p-cresol. A common method involves the use of a nitrating mixture, such as nitric acid in sulfuric acid. However, this can lead to mixtures of isomers. google.com A multi-step process involving the esterification of p-cresol, followed by nitration and hydrolysis, has been developed to achieve a higher purity of 4-methyl-3-nitrophenol. google.com
Regioselective Nitration Procedures and Optimization
The regioselective nitration of phenolic compounds is a well-studied area, with various reagents and conditions developed to control the position of the nitro group.
For the synthesis of this compound from 2-bromo-4-methylphenol, the directing effects of the hydroxyl, methyl, and bromo groups must be considered. The hydroxyl group is a strong activating and ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The bromo group is deactivating but ortho-, para-directing. The nitration of 2-bromo-4-methylphenol with a mixture of sulfuric acid and nitric acid has been shown to produce 2-bromo-4-methyl-6-nitrophenol (B1265902) and other isomers. chemicalbook.com
To achieve nitration at the 3-position, alternative nitrating agents and conditions can be employed. The use of milder nitrating agents or protecting the highly activating hydroxyl group can alter the regioselectivity. For example, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate has been used for the regioselective ortho-nitration of some phenols. arkat-usa.org Another approach involves the use of metal nitrates supported on silica (B1680970) gel, such as Mg(NO₃)₂-SiO₂, which can act as a mild nitrating reagent. scirp.org
| Reagent/System | Conditions | Outcome | Reference |
| HNO₃/H₂SO₄ | 0°C to room temperature | Mixture of isomers, including 2-bromo-4-methyl-6-nitrophenol | chemicalbook.com |
| Ce(NH₄)₂(NO₃)₆/NaHCO₃ | Room temperature | Regioselective ortho-nitration for certain phenols | arkat-usa.org |
| Mg(NO₃)₂-SiO₂ | Heating on silica gel | Mild nitration, can lead to nitrate esters with some phenols | scirp.org |
| NH₄NO₃/KHSO₄ | Reflux in acetonitrile | Regioselective ortho-nitration for various phenols | dergipark.org.tr |
Positional Selective Bromination Reactions in Phenolic Systems
The selective bromination of phenols is another key aspect of synthesizing substituted phenols. For the synthesis of this compound from 4-methyl-3-nitrophenol, the directing effects of the hydroxyl, methyl, and nitro groups are critical. The hydroxyl and methyl groups direct ortho- and para-, while the nitro group is a meta-director.
Several methods for the regioselective bromination of phenols have been reported. A system using KBr and ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs) has been shown to be a mild and efficient method for the selective mono-bromination of phenols, typically at the para-position unless it is already substituted. mdpi.comresearchgate.net For para-substituted phenols, bromination occurs at the ortho-position. mdpi.com Another method employs N-bromosuccinimide (NBS) in acetonitrile, promoted by a strong acid like HBF₄·Et₂O, which demonstrates high para-selectivity for many phenols. sci-hub.se Benzyltriphenylphosphonium tribromide has also been used for the controlled and selective bromination of phenols, where the stoichiometry of the reagent can control the degree of bromination. researchgate.net
| Reagent/System | Conditions | Selectivity | Reference |
| KBr/ZnAl–BrO₃⁻–LDHs | 35 °C in acetic acid/water | Para-selective (ortho if para is blocked) | mdpi.comresearchgate.net |
| NBS/HBF₄·Et₂O | Acetonitrile | Highly para-selective | sci-hub.se |
| Benzyltriphenylphosphonium tribromide | Dichloromethane-methanol at room temperature | Controllable mono-, di-, or tri-bromination | researchgate.net |
Development of Novel Synthetic Pathways and Green Chemistry Principles
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, guided by the principles of green chemistry. paperpublications.orgimist.manih.gov These principles include waste prevention, the use of safer solvents and reagents, and designing for energy efficiency. nih.govathensjournals.gr
For the synthesis of substituted phenols, green chemistry approaches can be applied to both the nitration and bromination steps. For instance, the use of solid acid catalysts like zeolites can replace corrosive liquid acids in nitration reactions. paperpublications.org Microwave-assisted synthesis has also been explored as a way to reduce reaction times and energy consumption in nitration reactions. wjpmr.com
In bromination, the use of solid-supported reagents or catalytic systems can minimize waste and improve the recyclability of the catalyst. The KBr/ZnAl–BrO₃⁻–LDHs system for bromination is an example of a greener alternative to traditional methods using elemental bromine. mdpi.comresearchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can also contribute to a more sustainable process by reducing solvent use and purification steps. nih.gov
Purification and Yield Optimization Techniques for this compound
After the synthesis, the purification of this compound is crucial to obtain a product of high purity. Common purification techniques for phenolic compounds include recrystallization, distillation, and chromatography. nih.gov
The choice of purification method depends on the physical properties of the target compound and the impurities present. For solid compounds like this compound, recrystallization from a suitable solvent is often an effective method. Distillation under reduced pressure can be used to purify liquid precursors like 2-bromo-4-methylphenol. acs.org
Column chromatography is a versatile technique for separating complex mixtures and can be used to isolate the desired product with high purity. nih.gov High-performance liquid chromatography (HPLC) and medium-pressure liquid chromatography (MPLC) are powerful chromatographic techniques for the purification of phenolic compounds. nih.gov
Chemical Reactivity and Mechanistic Transformation Studies of 2 Bromo 4 Methyl 3 Nitrophenol
Electrophilic Aromatic Substitution Reactions of 2-bromo-4-methyl-3-nitrophenol
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The feasibility and regioselectivity of such reactions on this compound are determined by the cumulative electronic and steric effects of the existing substituents. The hydroxyl (-OH) and methyl (-CH3) groups are activating, ortho- and para-directing groups, while the nitro (-NO2) group is a strong deactivator and meta-director. The bromine atom is deactivating but directs incoming electrophiles to the ortho and para positions. ed.gov
In this compound, the positions are C1-OH, C2-Br, C3-NO2, and C4-CH3. The available positions for substitution are C5 and C6. The powerful activating and directing effect of the hydroxyl group is the dominant influence. byjus.comaskfilo.com It strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. However, these positions are already substituted. The secondary directing influence comes from the methyl group at C4, which directs to its ortho positions (C3, C5) and para position (C1). The C3 position is blocked by the nitro group. Therefore, the C5 position is activated by the methyl group. The nitro group at C3 directs to its meta positions (C1, C5), further favoring substitution at C5. The bromine at C2 directs to its ortho (C1, C3) and para (C6) positions.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
| Hydroxyl (-OH) | C1 | Activating | Ortho, Para |
| Bromine (-Br) | C2 | Deactivating | Ortho, Para |
| Nitro (-NO2) | C3 | Deactivating | Meta |
| Methyl (-CH3) | C4 | Activating | Ortho, Para |
Nucleophilic Displacement Pathways Involving Bromine and Nitro Groups
Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by strong electron-withdrawing groups. libretexts.org The nitro group at the C3 position, being ortho to the bromine atom at C2, strongly activates the ring towards nucleophilic attack at the carbon bearing the bromine.
The generally accepted mechanism for this reaction is the addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom attached to the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization stabilizes the intermediate, lowering the activation energy for the reaction. In a subsequent step, the leaving group, in this case, the bromide ion, is eliminated, restoring the aromaticity of the ring and resulting in a new substituted phenol (B47542).
Common nucleophiles that can displace the bromine atom include amines, alkoxides, and thiols, leading to a variety of substituted derivatives. smolecule.com While the nitro group itself can be displaced in some activated aromatic systems, the displacement of a halogen like bromine is a more common and synthetically useful pathway. libretexts.org
Reduction of the Nitro Moiety and Subsequent Derivatization
The nitro group is a versatile functional group in organic synthesis, in part due to its facile reduction to an amino group. sci-hub.se The nitro group of this compound can be reduced to a primary amine (-NH2) using various standard reducing agents. This transformation yields 3-amino-2-bromo-4-methylphenol, a key intermediate for further functionalization.
Common methods for this reduction include catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). Chemical reducing agents like tin(II) chloride (SnCl2) in concentrated hydrochloric acid or iron (Fe) in acetic acid are also effective. Under certain conditions, chemoselective reduction might yield the corresponding hydroxylamino derivative as an intermediate product. nih.gov
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Product |
| H2, Pd/C | Methanol or Ethanol solvent | Aromatic Amine |
| SnCl2, HCl | Concentrated Acid | Aromatic Amine |
| Fe, CH3COOH | Acetic Acid | Aromatic Amine |
| Na2S / (NH4)2S | Aqueous or Alcoholic Solution | Aromatic Amine |
| B2pin2, KOtBu | Isopropanol | Aromatic Amine researchgate.net |
Once formed, the resulting 3-amino-2-bromo-4-methylphenol can undergo a wide range of derivatization reactions typical of aromatic amines. For instance, it can be acylated with acid chlorides or anhydrides to form amides, or it can undergo diazotization with nitrous acid to form a diazonium salt. This diazonium salt is a highly versatile intermediate that can be converted into a variety of other functional groups, including -OH, -CN, -F, -Cl, and -I, through Sandmeyer-type reactions. researchgate.net
Reaction Kinetics and Detailed Mechanistic Investigations
A thorough understanding of the reactivity of this compound requires detailed kinetic and mechanistic studies. The rate of its reactions can be influenced by factors such as solvent, temperature, and the concentration of reactants and catalysts.
For electrophilic substitution reactions, kinetic studies could quantify the relative rates of substitution at the C5 and C6 positions, providing experimental validation of the directing group effects. The Hammett equation could be employed to correlate the reaction rates of a series of related substituted phenols with electronic parameters of the substituents, offering quantitative insight into the transition state of the reaction. researchgate.net
The kinetics of the reduction of the nitro group can also be investigated. For catalytic hydrogenations, the rate can depend on catalyst loading, hydrogen pressure, and substrate concentration. Mechanistic studies could differentiate between direct reduction to the amine and pathways involving intermediate species like nitroso and hydroxylamino compounds. nih.gov Furthermore, kinetic investigations of the reactions of derivatives, such as the palladium-catalyzed cross-coupling of the C-Br bond, could be performed to optimize reaction conditions and understand the catalytic cycle, including the oxidative addition and reductive elimination steps. su.se
Exploration of Catalytic Transformations for this compound Derivatives
The functional groups on this compound and its derivatives make it a candidate for a range of catalytic transformations, enabling the synthesis of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, the bromine atom can be replaced with an alkyl, alkenyl, or aryl group from an organoboron reagent in the presence of a palladium catalyst and a base. rsc.org Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to form new carbon-carbon and carbon-nitrogen bonds at the C2 position.
Catalytic Reduction: As mentioned previously, the reduction of the nitro group is often performed using heterogeneous or homogeneous catalysts. The choice of catalyst can sometimes allow for chemoselectivity. For example, specific catalytic systems might reduce the nitro group without affecting other potentially reducible functionalities on a more complex derivative.
Catalytic Functionalization: Advanced catalytic methods could potentially functionalize other parts of the molecule. For example, catalysts could be developed for the selective oxidation of the methyl group to a carboxylic acid. While challenging in the presence of a phenol, specific reaction conditions could make this feasible. Furthermore, catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are known to mediate a wide variety of organic transformations, including condensations and the synthesis of heterocyclic systems, which could be applicable to derivatives of this compound. tandfonline.com
Table 3: Potential Catalytic Transformations
| Reaction Type | Functional Group | Catalyst Example | Potential Product |
| Suzuki-Miyaura Coupling | C-Br | Pd(PPh3)4 | 2-Aryl-4-methyl-3-nitrophenol |
| Buchwald-Hartwig Amination | C-Br | Pd(dba)2 / Ligand | 2-(Dialkylamino)-4-methyl-3-nitrophenol |
| Nitro Group Reduction | -NO2 | Pd/C, H2 | 3-Amino-2-bromo-4-methylphenol |
| Condensation Reactions | Derivatives | DBU | Heterocyclic compounds |
Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies for 2 Bromo 4 Methyl 3 Nitrophenol
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For 2-bromo-4-methyl-3-nitrophenol, ¹H NMR spectroscopy provides definitive evidence for the arrangement of protons on the aromatic ring.
Detailed analysis of the ¹H NMR spectrum reveals distinct signals corresponding to each proton in the molecule. A patent disclosure provides the following experimental data for the compound in a deuterated chloroform (B151607) (CDCl₃) solvent:
A doublet at δ 7.16 ppm (J = 8.5 Hz) corresponding to one aromatic proton.
A doublet at δ 7.05 ppm (J = 8.5 Hz) corresponding to the other aromatic proton.
A singlet at δ 2.27 ppm attributed to the three protons of the methyl group.
The observed coupling constant (J = 8.5 Hz) for the aromatic protons is characteristic of ortho-coupling, confirming their adjacent positions on the benzene (B151609) ring. The singlet for the methyl group indicates no adjacent protons, which is consistent with its attachment to the aromatic ring. The chemical shifts are influenced by the electronic effects of the bromo, nitro, and hydroxyl substituents.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H | 7.16 | Doublet | 8.5 |
| Aromatic H | 7.05 | Doublet | 8.5 |
| Methyl H₃ | 2.27 | Singlet | N/A |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers valuable insights into the functional groups present in a molecule. Although a specific experimental spectrum for this compound is not published, the expected vibrational modes can be inferred from data on analogous compounds.
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by characteristic absorption bands from its functional groups.
O-H Stretch: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, with the broadness resulting from hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
N-O Stretch (Nitro Group): The nitro group is expected to show two strong absorption bands: an asymmetric stretching vibration between 1550-1475 cm⁻¹ and a symmetric stretching vibration between 1360-1290 cm⁻¹. orgchemboulder.com For example, in p-nitrophenol, a strong peak at 1590 cm⁻¹ is attributed to the –N=O stretching vibration. researchgate.net
C=C Stretch: Aromatic ring C=C stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.
C-O Stretch: The phenolic C-O stretching vibration should produce a band in the 1100-1250 cm⁻¹ range.
C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹, would be indicative of the C-Br stretching vibration.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For nitrophenol isomers, characteristic Raman peaks are often associated with the nitro group's stretching vibrations. spectroscopyonline.com For instance, asymmetric and symmetric stretching vibrations of the nitro group give rise to peaks around 1333-1343 cm⁻¹ and 1430 cm⁻¹, respectively. spectroscopyonline.com The aromatic ring vibrations would also be prominent. Due to the molecule's asymmetry, many vibrational modes are expected to be active in both FTIR and Raman spectroscopy.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Methyl (-CH₃) | C-H Stretch | 2850-2960 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550-1475 |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1360-1290 |
| Aromatic Ring | C=C Stretch | 1400-1600 |
| Phenolic C-O | C-O Stretch | 1100-1250 |
| Bromo (-Br) | C-Br Stretch | 500-650 |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
The molecular formula for this compound is C₇H₆BrNO₃, corresponding to a molecular weight of approximately 232.03 g/mol . bldpharm.com Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in two peaks of almost equal intensity at M⁺ and M+2.
While the specific mass spectrum is not available, a predictable fragmentation pathway under electron ionization (EI) can be proposed. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the benzene ring. whitman.edu Common fragmentation patterns for substituted phenols include:
Loss of NO₂: Cleavage of the C-N bond would result in a fragment ion corresponding to the loss of a nitro group (mass of 46).
Loss of Br: Cleavage of the C-Br bond would lead to a fragment from the loss of a bromine atom (mass of 79 or 81).
Loss of CH₃: Alpha-cleavage can result in the loss of the methyl group (mass of 15).
Loss of CO: Phenolic compounds can undergo rearrangement and lose a molecule of carbon monoxide (mass of 28).
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | ~231/233 |
| [M-NO₂]⁺ | Loss of Nitro Group | ~185/187 |
| [M-Br]⁺ | Loss of Bromine Atom | ~152 |
| [M-CH₃]⁺ | Loss of Methyl Group | ~216/218 |
X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state conformation and crystal packing.
Currently, there are no published single-crystal X-ray diffraction studies specifically for this compound in major crystallographic databases. However, studies on related substituted nitrophenols, such as p-nitrophenol and 3-methyl-4-nitrophenol (B363926), provide insights into the types of structures that might be expected. nih.govresearchgate.net
In the solid state, the molecular geometry would be influenced by the steric and electronic interplay of the substituents on the benzene ring. The nitro group is often slightly twisted out of the plane of the benzene ring. researchgate.net The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the phenolic hydroxyl group and the oxygen atoms of the nitro group, forming chains or more complex networks that stabilize the crystal lattice. researchgate.net
Hyphenated Analytical Techniques in the Characterization of Substituted Phenols
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing substituted phenols. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like substituted phenols. However, the polarity of the hydroxyl group in phenols can lead to poor peak shape and adsorption within the GC system. To overcome this, derivatization is often employed, where the polar -OH group is converted into a less polar ether or ester, such as a trimethylsilyl (B98337) (TMS) derivative. This process improves volatility and chromatographic performance. The mass spectrometer then provides identification based on the characteristic mass spectrum and fragmentation pattern of the derivatized analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate substituted phenols based on their polarity. The eluent from the HPLC column is then introduced into the mass spectrometer. Ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate ions from the phenol (B47542) molecules in solution. LC-MS allows for the sensitive and selective detection and quantification of substituted phenols in complex matrices like environmental samples.
Theoretical and Computational Investigations of 2 Bromo 4 Methyl 3 Nitrophenol
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., HOMO-LUMO)
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Central to this is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. rjpn.orgresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For substituted nitrophenols, Density Functional Theory (DFT) calculations are commonly employed to determine these energy values. For instance, studies on compounds like 2-nitrophenol show how the HOMO and LUMO are distributed across the molecule, revealing the regions most susceptible to electrophilic and nucleophilic attack. rjpn.org The analysis also allows for the calculation of global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which further quantify the molecule's stability and reactive nature. rjpn.org
Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors for a Substituted Nitrophenol Note: The following data is illustrative, based on typical values for analogous compounds, and not the result of a direct calculation on 2-bromo-4-methyl-3-nitrophenol.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.8 | Electron-donating capacity |
| ELUMO | -3.2 | Electron-accepting capacity |
| Energy Gap (ΔE) | 3.6 | Chemical reactivity and stability researchgate.net |
| Chemical Hardness (η) | 1.8 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 3.5 | Propensity to accept electrons rjpn.org |
Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and vibrational properties of molecules. By optimizing the molecular geometry, researchers can determine stable conformations and calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. Functionals like B3LYP and M06-2X, combined with basis sets such as 6-31G** or 6-311++G(d,p), are frequently used for this purpose on nitrophenol derivatives and other aromatic compounds. researchgate.netchemmethod.comresearchgate.net
Once the geometry is optimized to its lowest energy state, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, which can be experimentally observed using Infrared (IR) and Raman spectroscopy. Comparing the computed vibrational spectra with experimental data helps to confirm the molecular structure and allows for a detailed assignment of the spectral bands to specific molecular motions, such as C-H stretching, N-O bending, or phenyl ring deformations.
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Nitrophenol Analog Note: This table illustrates the typical correlation between calculated and observed frequencies. Actual values for this compound would require specific computation.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
|---|---|---|---|
| ν(O-H) | 3450 | 3465 | Hydroxyl group stretching |
| νas(NO2) | 1525 | 1530 | Asymmetric stretching of nitro group |
| νs(NO2) | 1340 | 1348 | Symmetric stretching of nitro group |
| ν(C-Br) | 650 | 655 | Carbon-bromine stretching |
| ν(C-C)ring | 1600 | 1605 | Aromatic ring stretching |
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically model a molecule in isolation (in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with surrounding molecules like solvents. MD simulations can reveal the conformational landscape of flexible molecules by exploring different rotational states (conformers) and their relative energies.
For a molecule like this compound, MD simulations could be used to understand its behavior in an aqueous environment or its adsorption onto a surface. chemmethod.com These simulations track the positions and velocities of atoms based on a force field, providing insights into dynamic processes such as the formation and breaking of hydrogen bonds. Such studies on nitrophenols have shown that van der Waals and hydrogen bonding interactions are crucial for the stability of adsorbate-adsorbent pairs. chemmethod.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is an invaluable tool for predicting various spectroscopic properties, which aids in the interpretation of experimental results.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) that characterize the molecule's UV-Vis spectrum. For nitrophenols, these calculations can reveal how substituents and solvent environments affect the charge-transfer characteristics of the main electronic transitions. researchgate.netnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.net These theoretical predictions are highly useful for assigning peaks in experimental NMR spectra and confirming the chemical structure of the synthesized compound.
Reaction Pathway Energetics and Transition State Analysis
Computational methods can be used to explore the potential chemical reactivity of a molecule by mapping out its reaction pathways. This involves locating the transition state (TS) structures that connect reactants to products and calculating the associated activation energies. A lower activation energy implies a faster reaction rate. For nitrophenols, such studies could investigate photochemical degradation pathways or the reduction of the nitro group. nih.govsmolecule.com While computationally intensive, these analyses provide deep mechanistic insights into how a molecule might transform under specific conditions. For example, studies on the photochemistry of nitrophenols have highlighted the important role of the nitro group in the molecule's excited-state reactivity.
Intermolecular Interactions and Crystal Engineering Insights from Computational Models
In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking. Computational models are essential for understanding and quantifying these forces.
Energy Decomposition Analysis: This method quantifies the different components of the total interaction energy between molecules, such as electrostatic, polarization, dispersion, and repulsion energies. chemmethod.com This provides insight into the nature of the forces that provide stability to the crystal structure. For a molecule containing hydroxyl, nitro, and bromo groups, this analysis would be crucial for understanding the interplay between hydrogen bonding and halogen bonding in directing the supramolecular architecture.
Environmental Fate and Transformation Mechanisms of 2 Bromo 4 Methyl 3 Nitrophenol
Occurrence and Distribution Potential in Environmental Matrices
The occurrence of 2-bromo-4-methyl-3-nitrophenol in the environment is not documented in available scientific literature. However, as a substituted nitrophenol, its presence could be anticipated in areas with specific industrial activities. Nitrophenols are known to be used in the synthesis of a variety of products, including dyes, pesticides, and pharmaceuticals. cdc.govnih.gov Consequently, industrial effluents from manufacturing facilities could be a potential source of this compound in aquatic systems. cdc.gov
Substituted phenols can also be formed as transformation products of other chemicals. For instance, 4-nitrophenol (B140041) is a known degradation product of the insecticide methyl parathion. cdc.gov It is plausible that this compound could be a breakdown product of more complex agrochemicals or industrial compounds containing a similar chemical structure.
The distribution of this compound in environmental matrices would be governed by its physicochemical properties, which are currently not well-documented. However, based on the behavior of other nitrophenols, it can be inferred that it would likely partition between water, soil, and air. The presence of a bromine atom would increase its molecular weight and potentially its hydrophobicity compared to simpler nitrophenols, which could lead to a greater tendency to adsorb to soil and sediment. The nitro and hydroxyl groups, however, would contribute to its water solubility.
In the atmosphere, nitrophenols can be formed through photochemical reactions of aromatic hydrocarbons. cdc.gov While there is no specific data for this compound, it is possible that it could be formed through similar atmospheric processes involving precursors with the appropriate chemical structure. Once in the atmosphere, its fate would be determined by processes such as photolysis and deposition. cdc.gov
Table 1: Potential Sources and Environmental Compartments for this compound (Inferred from Related Compounds)
| Potential Source | Environmental Matrix | Distribution Potential |
|---|---|---|
| Industrial Synthesis | Water, Soil | High near discharge points |
| Agrochemical Degradation | Soil, Water | Dependent on parent compound usage |
Photolytic Degradation Pathways of Halogenated Nitrophenols
Direct photolysis in sunlit surface waters and in the atmosphere is expected to be a significant degradation pathway for this compound. cdc.gov The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds within the molecule. For halogenated phenols, photolytic degradation often involves the breaking of the carbon-halogen bond.
The photolytic degradation of brominated phenols can proceed through several mechanisms. One important pathway is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This process can be influenced by the presence of dissolved organic matter in the water, which can act as a photosensitizer.
Another potential pathway is the reaction with photochemically produced reactive species, such as hydroxyl radicals. These highly reactive radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. The nitro group is an electron-withdrawing group, which can influence the sites of radical attack on the aromatic ring.
The estimated atmospheric half-life for nitrophenols is in the range of 3 to 18 days, and in freshwater, the half-life can be between one and eight days. cdc.gov The presence of a bromine atom and a methyl group on the aromatic ring of this compound would likely influence its photolytic degradation rate compared to unsubstituted nitrophenols, but specific kinetic data is not available.
Microbial Biodegradation Processes and Associated Mechanisms
Microbial biodegradation is a key process in the environmental fate of nitrophenols. cdc.gov While no studies have specifically investigated the biodegradation of this compound, research on other halogenated and methylated nitrophenols provides insights into potential pathways.
Bacteria capable of degrading nitrophenols have been isolated from various environments, and they employ a range of enzymatic mechanisms to break down these compounds. For substituted nitrophenols, the initial steps of biodegradation often involve either the reduction of the nitro group or the hydroxylation of the aromatic ring.
One common pathway for the biodegradation of nitrophenols is initiated by a monooxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a catechol or hydroquinone (B1673460) derivative. This is then followed by ring cleavage and further degradation into central metabolic intermediates. For example, the degradation of 3-methyl-4-nitrophenol (B363926) by Burkholderia sp. strain SJ98 has been shown to proceed via the formation of methyl-1,4-benzoquinone and methylhydroquinone. frontiersin.org
The presence of a bromine atom can affect the biodegradability of the compound. In some cases, the halogen can be removed by dehalogenase enzymes either aerobically or anaerobically. The position of the substituents on the aromatic ring will also play a crucial role in determining the susceptibility of the compound to microbial attack.
Table 2: Examples of Microorganisms Capable of Degrading Structurally Related Nitrophenols
| Microorganism | Degraded Compound | Key Metabolic Intermediate |
|---|---|---|
| Burkholderia sp. strain SJ98 | 3-methyl-4-nitrophenol | Methylhydroquinone frontiersin.org |
Identification and Characterization of Environmental Transformation Products
Specific environmental transformation products of this compound have not been identified. However, based on the degradation pathways of similar compounds, a number of potential products can be hypothesized.
Photolytic degradation could lead to the formation of 4-methyl-3-nitrophenol (B15662) through reductive debromination. Reaction with hydroxyl radicals could result in the formation of hydroxylated derivatives.
Microbial degradation could also lead to a variety of transformation products. If the initial step is the reduction of the nitro group, 2-bromo-4-methyl-3-aminophenol would be formed. If the degradation proceeds through hydroxylation, a brominated and methylated catechol or hydroquinone derivative could be an intermediate. For instance, the biotransformation of 3-methyl-4-nitrophenol by the fungus Aspergillus niger has been shown to produce 2-methyl-1,4-benzenediol and 4-amino-3-methylphenol. researchgate.net
Further degradation of these initial transformation products would likely lead to ring cleavage and the formation of smaller organic acids, which can then be mineralized to carbon dioxide and water.
Fate and Transport Modeling in Water, Soil, and Air
Fate and transport models are used to predict the distribution and persistence of chemicals in the environment. epa.gov These models require input data on the physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As these properties are not available for this compound, any modeling of its environmental fate would be speculative.
However, some general predictions can be made based on its chemical structure. The presence of the polar hydroxyl and nitro groups would suggest a degree of water solubility, which would facilitate its transport in aquatic systems. cdc.gov The bromine atom and the methyl group would increase its lipophilicity, suggesting a potential for sorption to organic matter in soil and sediment.
In the atmosphere, its transport would be influenced by its volatility. While data is lacking, substituted phenols generally have low to moderate vapor pressures. Atmospheric transport over long distances would be possible if the compound is associated with particulate matter.
To accurately model the fate and transport of this compound, experimental determination of its key physicochemical properties would be necessary. In the absence of such data, estimation methods based on quantitative structure-property relationships (QSPRs) could provide approximate values for use in environmental models.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-4-methyl-3-aminophenol |
| 2-methyl-1,4-benzenediol |
| 3-methyl-4-nitrophenol |
| 4-amino-3-methylphenol |
| 4-methyl-3-nitrophenol |
| 4-nitrophenol |
| Catechol |
| Hydroquinone |
| Methyl parathion |
| Methyl-1,4-benzoquinone |
Potential Applications and Advanced Materials Development Excluding Medicinal and Clinical
Role as a Key Intermediate in Organic Synthesis
The molecular architecture of 2-bromo-4-methyl-3-nitrophenol makes it a versatile intermediate for the synthesis of more complex molecules. Each of its functional groups serves as a reactive handle that can be selectively targeted in multi-step synthetic pathways. Substituted phenols are foundational in industrial chemistry for creating products ranging from pharmaceuticals to crop protection agents. quickcompany.inncert.nic.in
The key reactive sites of this compound and their potential transformations include:
Nitro Group (-NO₂): The nitro group is readily reducible to an amino group (-NH₂). This transformation is fundamental in organic synthesis, converting the nitrophenol into an aminophenol derivative. This resulting amino group can then undergo a wide array of reactions, such as diazotization to introduce other functionalities, or acylation to form amides. The reduction of nitroarenes is a critical step in producing many commercial organic compounds. nih.govmdpi.com
Bromine Atom (-Br): As a halogen, the bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions. More significantly, it is an ideal participant in modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from the relatively simple nitrophenol core.
Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which can then act as a nucleophile in Williamson ether synthesis to form ethers. The hydroxyl group can also be acylated to form esters, a common reaction for modifying the properties of phenolic compounds. ncerthelp.com
Aromatic Ring: The benzene (B151609) ring itself is susceptible to further electrophilic aromatic substitution. The directing effects of the existing substituents (the activating hydroxyl and methyl groups versus the deactivating nitro and bromo groups) would dictate the position of any new incoming group, offering a pathway to polysubstituted aromatic compounds. quora.comlibretexts.org
The strategic combination of these reactive sites makes this compound a valuable precursor for synthesizing complex target molecules, including specialty chemicals and functional materials. quickcompany.in
Applications in Dye and Pigment Chemistry
The structural features of this compound are highly relevant to the field of color chemistry. Many commercial dyes and pigments are based on small aromatic molecules that contain specific functional groups which influence their color and binding properties. Nitrophenols and other nitroaromatic compounds are known precursors and components in the synthesis of certain dyes and pigments. nih.govepa.gov
The potential role of this compound in this area stems from:
Chromophores and Auxochromes: The nitro group (-NO₂) acts as a chromophore, a group that imparts color to a molecule by absorbing light in the visible spectrum. The hydroxyl (-OH) and methyl (-CH₃) groups act as auxochromes, which modify the light-absorbing properties of the chromophore, often intensifying the color (bathochromic shift). The specific arrangement of these groups on the benzene ring influences the exact color produced.
Synthetic Precursor to Azo Dyes: Azo dyes, characterized by the -N=N- linkage, are one of the largest and most important classes of commercial colorants. epa.gov A key step in their synthesis is the diazotization of an aromatic amine followed by coupling with an electron-rich species. By reducing the nitro group of this compound to an amine, the resulting compound could be diazotized and coupled with another aromatic compound (like a phenol (B47542) or aniline (B41778) derivative) to produce a highly conjugated azo dye. The bromo and methyl substituents would further tune the final color and properties such as lightfastness and solubility.
Inclusion of Halogens: The presence of a bromine atom can enhance the properties of a dye. Halogenated dyes often exhibit improved lightfastness and can possess unique shades. There is precedent for creating novel bromo-containing dyes for various fabrics. researchgate.net
Development of Specialty Chemicals and Reagents
Specialty chemicals are high-value products manufactured in lower volumes for specific applications. Due to its polysubstituted nature, this compound is a prime candidate for use as a building block in this sector. Its utility is analogous to that of its isomer, 2-bromo-4-methylphenol (B149215), which is recognized as an intermediate in the synthesis of specialty chemicals. quickcompany.in
By leveraging the distinct reactivity of each functional group, a diverse range of derivatives can be produced. For example, selective reactions could yield intermediates for high-performance polymers, electronic chemicals, or specialized analytical reagents. The ability to perform sequential chemical modifications—such as reducing the nitro group, then performing a cross-coupling reaction at the bromine site, followed by etherifying the hydroxyl group—provides a pathway to a vast number of unique, high-value molecules tailored for specific functions.
Integration into Material Science for Functional Materials (e.g., optoelectronics)
There is significant scientific interest in organic molecules with nonlinear optical (NLO) properties for applications in modern technologies like telecommunications and optoelectronics. researchgate.net The design of these materials often involves creating molecules with a combination of electron-donating and electron-withdrawing groups attached to a π-conjugated system.
This compound fits this design paradigm. The electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups create a "push-pull" system across the aromatic ring, which can lead to a large molecular dipole moment and significant hyperpolarizability—key indicators of NLO activity.
Computational studies on structurally related nitrophenols and their derivatives have confirmed their potential for NLO applications. These studies demonstrate that the electronic and optical properties are highly dependent on the substitution pattern and the surrounding solvent environment. researchgate.netdigitellinc.com For instance, the position of the nitro group (ortho, meta, or para) dramatically alters the hyperpolarizability of the molecule. digitellinc.com
| Compound | First Hyperpolarizability (β) | Second Hyperpolarizability (γ) |
|---|---|---|
| 2-Nitrobenzylidene Derivative (ortho) | 6 times higher than urea | 80 times higher than urea |
| 3-Nitrobenzylidene Derivative (meta) | 17 times higher than urea | 102 times higher than urea |
| 4-Nitrobenzylidene Derivative (para) | 27 times higher than urea | 124 times higher than urea |
This table illustrates how the position of the nitro group influences the NLO properties in related molecular systems. Similar effects would be expected for isomers of bromomethylnitrophenol.
Based on these findings, this compound could be investigated as a component in the development of new functional materials. It could be used as a dopant in a polymer matrix or as a building block for larger, more complex NLO-active molecules and polymers for use in optoelectronic devices.
Chemo-sensing and Detection System Development
Nitrophenols are recognized environmental pollutants, and significant research has been dedicated to developing sensors for their detection. mdpi.comfrontiersin.org These sensors often rely on the electrochemical reduction of the nitro group at a specific voltage. nih.govepa.gov While this typically positions nitrophenols as the analyte, the underlying chemical principles can be repurposed.
Molecules with unique electrochemical or spectroscopic signatures, like this compound, can be incorporated into sensor design. Potential applications include:
Electrochemical Sensor Component: The compound could be used to modify an electrode surface, for instance, by electropolymerization or by covalent attachment to a conductive substrate. The resulting functionalized electrode could exhibit a selective response to certain analytes through interactions (e.g., hydrogen bonding, π-π stacking) that perturb the electrochemical signal of the nitrophenol unit.
Indicator Molecule Precursor: The compound could be chemically modified to create an indicator molecule. For example, by reacting it with a fluorescent moiety, a probe could be synthesized where the binding of a target analyte causes a detectable change in its fluorescence, leveraging the electron-withdrawing nature of the nitrophenyl group to modulate the emission.
Analytical Reagent: In analytical chemistry, bromination of phenols is a known reaction used for quantitative determination. researchgate.net The specific reactivity of this compound could potentially be exploited in developing new titrimetric or colorimetric methods for detecting specific substances that react selectively with it.
The combination of a reducible nitro group, an oxidizable phenol group, and a site for further functionalization (the bromine atom) makes this molecule a candidate for creating novel materials for advanced chemical detection systems.
Conclusion and Future Research Trajectories
Synthesis of Key Research Findings for 2-bromo-4-methyl-3-nitrophenol
Given the absence of direct experimental data for this compound, our understanding must be inferred from the established chemistry of analogous compounds.
Plausible Synthesis: A feasible synthetic route could involve a multi-step process starting from a readily available precursor like 4-methylphenol (p-cresol). The synthesis of the related compound 2-bromo-4-methylphenol (B149215) is well-documented and typically involves the direct bromination of p-cresol (B1678582). patsnap.comgoogle.comquickcompany.in Subsequent nitration would likely be directed by the existing substituents. The hydroxyl group is a strong ortho-, para-director, while the bromine atom is a weaker ortho-, para-director and the methyl group is also an ortho-, para-director. The interplay of these directing effects would need to be carefully controlled to achieve the desired 3-nitro substitution pattern. An alternative approach could be the Sandmeyer reaction on a suitably substituted aniline (B41778), a method used for the synthesis of 2-bromo-3-nitrophenol (B27434) from 2-amino-3-nitrophenol. chemicalbook.com
Expected Properties: The chemical and physical properties of this compound can be predicted based on its constituent functional groups. The phenol (B47542) group imparts acidic properties, while the nitro group, being a strong electron-withdrawing group, would increase this acidity. The presence of bromine and a methyl group would influence its lipophilicity and steric hindrance. Spectroscopic data for the closely related 2-bromo-4-methylphenol is available and provides a basis for predicting the spectral characteristics of this compound. beilstein-journals.orgchemicalbook.comnist.govnih.gov
Interactive Data Table: Predicted Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Notes |
| This compound | C₇H₆BrNO₃ | 232.03 | ~2.8 | Predicted based on substituent effects. |
| 2-bromo-4-methylphenol | C₇H₇BrO | 187.03 | 2.6 | Known compound, used as a reference. nih.govfishersci.casigmaaldrich.comguidechem.com |
| 2-bromo-3-nitrophenol | C₆H₄BrNO₃ | 218.00 | 2.1 | Known compound, provides insight into bromo-nitro-phenol structure. chemicalbook.comchemicalbook.comnih.gov |
| 4-bromo-2-nitrophenol | C₆H₄BrNO₃ | 218.00 | 2.1 | Known compound, provides insight into bromo-nitro-phenol structure. chemicalbook.com |
Unresolved Challenges and Persistent Research Questions
The study of polysubstituted phenols like this compound brings to light several unresolved challenges in organic synthesis:
Scalability: Laboratory-scale syntheses of complex phenols may not be readily adaptable to large-scale industrial production due to factors like harsh reaction conditions, the use of expensive or hazardous reagents, and the formation of difficult-to-separate isomers.
Lack of Characterization Data: For many hypothetical or novel substituted phenols, a complete set of experimental data for their physical, chemical, and biological properties is unavailable. This lack of data hinders the development of structure-activity relationships and the prediction of their potential applications.
Prospective Research Directions in Substituted Phenol Chemistry
The field of substituted phenol chemistry is continually evolving, with several promising avenues for future research:
Development of Novel Synthetic Methodologies: There is a persistent need for new synthetic methods that offer improved regioselectivity, higher yields, and milder reaction conditions for the synthesis of polysubstituted phenols. nih.govacs.org This includes the exploration of novel catalysts and reaction pathways. researchgate.net
Computational Modeling: In the absence of experimental data, computational studies can provide valuable insights into the properties and reactivity of novel substituted phenols. researchgate.net Quantum chemical calculations can predict spectroscopic data, reaction mechanisms, and potential biological activities, guiding future experimental work.
Exploration of Biological Activities: Many substituted phenols exhibit interesting biological activities. researchgate.netmdpi.com Systematic screening of novel compounds for their potential as pharmaceuticals, agrochemicals, or other bioactive agents is a promising area of research.
Broader Scientific Impact and Implications of this compound Studies
While this compound itself may not have any known applications, the pursuit of its synthesis and the study of its properties would contribute to the broader field of organic chemistry in several ways:
Advancement of Synthetic Strategies: The challenges encountered in synthesizing a specific polysubstituted phenol can drive the development of new and more efficient synthetic methods that can be applied to a wide range of other molecules.
Enhancement of Structure-Property Understanding: Each new substituted phenol that is synthesized and characterized adds to our understanding of how different functional groups influence the properties of a molecule. This knowledge is crucial for the rational design of new materials and drugs.
Training of Future Scientists: The synthesis and characterization of complex organic molecules provide an excellent training ground for students and researchers, honing their skills in experimental design, data analysis, and problem-solving.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-4-methyl-3-nitrophenol, and how do reaction conditions influence yield and purity?
- Methodology :
- Nitration followed by bromination : Start with 4-methylphenol. Nitrate at the 3-position using a mixture of HNO₃/H₂SO₄ at 0–5°C to form 3-nitro-4-methylphenol. Subsequent bromination at the 2-position can be achieved using Br₂ in acetic acid or HBr/H₂O₂ under controlled pH (~5–6) to minimize over-bromination .
- Alternative route : Direct bromination of 3-nitro-4-methylphenol using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) with catalytic AIBN for radical-initiated bromination .
- Key considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent). Yield optimization requires precise temperature control and stoichiometric ratios.
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from positional isomers?
- Methodology :
- ¹H NMR : The aromatic proton at C5 (ortho to Br and nitro groups) appears as a singlet due to symmetry. Protons on the methyl group (C4) resonate as a singlet at δ ~2.4 ppm. Coupling patterns for adjacent protons (e.g., C6) confirm substitution positions .
- IR : Characteristic peaks include O–H stretch (~3300 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and C–Br stretch (~600 cm⁻¹). Absence of peaks near 750 cm⁻¹ rules out meta-substitution .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX programs address them?
- Methodology :
- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. Challenges include heavy atom (Br) effects on data quality (absorption corrections) and nitro group disorder.
- Refinement : Employ SHELXL (via OLEX2 interface) for structure solution. Apply TWINABS for absorption correction and SHELXD for phase determination in cases of twinning. Hydrogen-bonding networks are modeled using SHELXPRO .
- Example : A related bromonitrophenol derivative (CAS 320-76-3) showed R-factor convergence <5% using SHELXL-2018, with anisotropic displacement parameters for Br and nitro groups .
Q. How do hydrogen-bonding interactions in this compound influence its supramolecular assembly in crystal lattices?
- Methodology :
- Graph set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., O–H···O nitro, C–H···Br). For example, chains (C(6) motifs) form via O–H···O bonds between phenolic OH and nitro groups, while Br···π interactions stabilize layered structures .
- Thermal analysis : DSC/TGA data correlate with lattice stability. A study on 3-chloro-4-nitrophenol (similar substitution) revealed melting points ~120°C with decomposition onset at ~250°C .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify electrophilic centers (C2, C6). Solvent effects (e.g., DMSO) are modeled using PCM.
- Kinetic studies : Compare computed activation energies (ΔG‡) with experimental rates for reactions with amines or thiols. A bromonitrobenzene analog showed 10³ faster reactivity at C2 vs. C6 due to nitro group directing effects .
Data Contradictions and Resolution
Q. Why do reported melting points for bromonitrophenol derivatives vary across studies, and how can these discrepancies be resolved?
- Analysis : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. For example, 2-bromo-4-fluoro-6-nitrophenol (CAS 320-76-3) lists m.p. 98–100°C (Thermo Scientific) vs. 102–104°C (independent studies).
- Resolution : Validate purity via HPLC (>98%) and DSC (sharp endothermic peak). Cross-reference with crystallographic data to confirm polymorphism .
Q. How do conflicting toxicity profiles for nitrophenols apply to this compound?
- Analysis : While 4-nitrophenol is acutely toxic (LD₅₀ ~250 mg/kg, oral rats), brominated derivatives may exhibit reduced bioavailability. Contradictions arise from assay specificity (e.g., Ames test vs. in vivo models).
- Resolution : Conduct structure-activity relationship (SAR) studies. A 2023 ATSDR report noted bromine’s electron-withdrawing effects reduce metabolic activation of nitro groups, lowering genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
